4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
The compound 4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline derivative characterized by a fused quinoxaline moiety and a furan substituent. Quinoxaline, a heterocyclic aromatic system, is known for its electron-deficient nature and planar structure, which facilitates interactions with biological targets such as enzymes or receptors . The 4-oxobutanoic acid tail enhances hydrophilicity, a critical feature for pharmacokinetic optimization.
Properties
IUPAC Name |
4-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-18(5-6-19(25)26)23-16(11-15(22-23)17-2-1-9-27-17)12-3-4-13-14(10-12)21-8-7-20-13/h1-4,7-10,16H,5-6,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXUNUBGKQTERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS Number: 946310-01-6) is a compound that integrates a pyrazole moiety with quinoxaline and furan rings. This structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.35 g/mol. The compound features a unique combination of functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Anticancer : Induction of apoptosis in cancer cell lines.
- Analgesic : Pain relief properties comparable to standard analgesics.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its effects are diverse:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anti-inflammatory Mechanism : It reduces the production of inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammation.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives related to the compound :
Case Study 1: Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, demonstrating significant anti-inflammatory effects with up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM compared to standard drugs like dexamethasone . This indicates that similar derivatives could possess potent anti-inflammatory properties.
Case Study 2: Anticancer Activity
Xia et al. reported on the anticancer effects of pyrazole derivatives, where one compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating promising potential for further development . This suggests that this compound may also show similar efficacy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi, suggesting that 4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid may possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For example, one study evaluated the anti-inflammatory activity of synthesized compounds and found that they exhibited pronounced effects in reducing inflammation markers in vitro and in vivo models . This suggests that the compound may be a candidate for further exploration in treating inflammatory diseases.
Anticancer Properties
Compounds containing quinoxaline and furan moieties have been reported to show anticancer activity. The structural features of this compound may contribute to its potential as an anticancer agent by targeting specific pathways involved in cancer cell proliferation and survival .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by functionalization with furan and quinoxaline groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure of synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study published in ResearchGate explored various furan-containing compounds for their antimicrobial properties. The results indicated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of such compounds in infectious diseases .
Case Study 2: Anti-inflammatory Research
In another investigation focusing on the anti-inflammatory effects of substituted pyrazoles, researchers found that specific derivatives exhibited a marked reduction in inflammatory markers when tested on animal models. This suggests that further development of similar compounds could lead to new anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and analytical differences between the target compound and its analogues from the evidence:
Structural and Functional Insights
- Quinoxaline vs. Quinoline: The target compound’s quinoxaline moiety (two adjacent nitrogen atoms) differs from quinoline derivatives (one nitrogen), which may enhance π-π stacking interactions or alter binding specificity in biological systems .
- Substituent Effects: Electron-Withdrawing Groups (Cl, F, Br): Compounds 12 and 24 incorporate halogens, which increase electrophilicity and may improve target engagement but reduce solubility . Furan-2-yl: The target’s furan substituent introduces a heterocyclic oxygen, offering hydrogen-bonding capability absent in phenyl-substituted analogues .
Implications for Structure-Activity Relationships (SAR)
- Quinoxaline’s Role: The planar, electron-deficient quinoxaline core may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to quinoline derivatives .
- Acidic Tail: The 4-oxobutanoic acid group is conserved across analogues, suggesting its necessity for solubility or ionic interactions with targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the pyrazoline-quinoxaline-furan hybrid scaffold?
- Methodological Answer : The compound is synthesized via a multi-step route, likely using a cyclocondensation reaction between a chalcone derivative (e.g., quinoxalin-6-yl ketone) and hydrazine hydrate under acidic conditions. Key intermediates include dihydro-pyrazoline cores formed via [3+2] cycloaddition. Solvents like THF or acetic acid are critical for controlling regioselectivity . Post-synthesis, purification involves flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from ethanol. HPLC (>95% purity) and HRMS validate molecular integrity .
Q. How are spectral techniques (NMR, HRMS) utilized to confirm structural features like the dihydro-pyrazoline ring and ketone functionality?
- Methodological Answer :
- 1H NMR : The dihydro-pyrazoline proton (CH2) appears as a triplet (δ 3.5–4.5 ppm), while the furan protons resonate as doublets (δ 6.2–7.8 ppm). The quinoxaline aromatic protons show multiplet splitting (δ 8.0–9.0 ppm) .
- 13C NMR : The ketone carbonyl (C=O) is observed at ~170–175 ppm, and the pyrazoline ring carbons appear at 40–60 ppm .
- HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with <5 ppm deviation from theoretical mass .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50 values are calculated via dose-response curves .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Monitor solubility in DMSO/PBS mixtures to avoid false negatives .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance from the quinoxaline moiety impedes cyclization?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 h) and improve yield by 15–20% via controlled dielectric heating .
- Catalytic additives : Use p-toluenesulfonic acid (PTSA) or ionic liquids to stabilize transition states during cyclocondensation .
- Solvent optimization : Replace THF with DMF to enhance solubility of bulky intermediates .
Q. How to resolve contradictions in NMR data when characterizing tautomeric forms of the pyrazoline ring?
- Methodological Answer :
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria between keto-enol tautomers. Peaks splitting/migration indicates tautomerization .
- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity. For example, the ketone carbonyl should show HMBC correlations with adjacent pyrazoline protons .
Q. What computational methods predict the compound’s binding affinity to biological targets like kinase domains?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of EGFR (PDB: 1M17) to model interactions. Prioritize hydrogen bonds between the ketone group and Lys721 .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns. Analyze RMSD/RMSF to identify flexible regions in the quinoxaline-furan scaffold .
Q. How to address poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) using thin-film hydration. Characterize via dynamic light scattering (DLS) .
Q. What strategies validate the pharmacophore model for SAR studies?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with halogen substitutions (e.g., Cl, F) on the quinoxaline ring to test hydrophobic interactions .
- 3D-QSAR (CoMFA/CoMSIA) : Generate contour maps to correlate steric/electronic features with activity. Validate using leave-one-out cross-validation (q² > 0.5) .
Key Challenges and Recommendations
- Synthetic bottlenecks : Optimize cyclization via microwave assistance to reduce side products .
- Biological variability : Use triplicate assays with internal standards (e.g., β-actin in cytotoxicity studies) .
- Data reproducibility : Share raw NMR/HPLC files in public repositories (e.g., Zenodo) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
